molecular formula C23H25NO2 B12038979 Hexyl 8-methyl-2-phenylquinoline-4-carboxylate

Hexyl 8-methyl-2-phenylquinoline-4-carboxylate

Cat. No.: B12038979
M. Wt: 347.4 g/mol
InChI Key: MDAYHBDVFPWQPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl 8-methyl-2-phenylquinoline-4-carboxylate typically involves the esterification of 8-methyl-2-phenylquinoline-4-carboxylic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide . The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or ethanol to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Hexyl 8-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Hexyl 8-methyl-2-phenylquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexyl 8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Hexyl 8-methyl-2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives such as:

These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

hexyl 8-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C23H25NO2/c1-3-4-5-9-15-26-23(25)20-16-21(18-12-7-6-8-13-18)24-22-17(2)11-10-14-19(20)22/h6-8,10-14,16H,3-5,9,15H2,1-2H3

InChI Key

MDAYHBDVFPWQPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=NC2=C(C=CC=C12)C)C3=CC=CC=C3

Origin of Product

United States

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